methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
CAS No.:
Cat. No.: VC15302286
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N4O3 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | methyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
| Standard InChI | InChI=1S/C19H16N4O3/c1-26-19(25)11-6-8-12(9-7-11)23-10-15(24)16(17(23)20)18-21-13-4-2-3-5-14(13)22-18/h2-9,20,24H,10H2,1H3,(H,21,22) |
| Standard InChI Key | DTCXZAKDAMEULI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Introduction
Methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structural combination of a benzimidazole moiety with a pyrrole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. These reactions often start with the preparation of the benzimidazole core through the condensation of o-phenylenediamine with formic acid or similar reagents. Industrial production may utilize continuous flow reactors to enhance efficiency and yield while employing cost-effective reagents.
Biological Activity and Applications
The biological activity of this compound is primarily attributed to its benzimidazole component, which exhibits diverse pharmacological activities. These include antimicrobial and anticancer properties, making it a promising candidate for further research in therapeutic areas.
Applications:
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Medicinal Chemistry: Investigated for its potential therapeutic applications.
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Pharmacology: Known for its diverse biological activities.
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Research and Development: Used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Several compounds share structural similarities with methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate. These include other benzimidazole derivatives, which are recognized for their diverse pharmacological profiles based on substituents.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo]-benzoate | Contains a similar benzimidazole moiety | Different substitution pattern on the benzoate ring |
| Methyl (5-Chloro-benzimidazol-2-yl)carbamate | Benzimidazole with a carbamate group | Exhibits distinct biological activity due to chlorine atom |
| Benzimidazole derivatives | Various substitutions on the benzimidazole core | Diverse pharmacological profiles based on substituents |
Research Findings and Future Directions
Research on methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has focused on its interactions with various molecular targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Future studies may explore its efficacy in treating diseases involving rapid cell proliferation, such as cancer.
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